4-Aminophenyl 1-Thio-b-D-cellobioside
Description
Overview of Glycosidic Linkages in Carbohydrate Chemistry
In the realm of biochemistry, a glycosidic linkage is the covalent bond that joins a carbohydrate molecule to another group. This bond most commonly forms between the anomeric carbon of one monosaccharide and a hydroxyl group of another molecule, which could be a second monosaccharide or a non-carbohydrate moiety (aglycone). pacific.edunih.gov This reaction is a dehydration synthesis, involving the removal of a water molecule. acs.org
These linkages are fundamental to the structure of di-, oligo-, and polysaccharides. pacific.edu The orientation of the bond relative to the anomeric carbon determines whether it is an alpha (α) or beta (β) linkage, a distinction that profoundly influences the three-dimensional structure and biological function of the resulting carbohydrate. nih.gov For instance, the α-1,4 linkages in starch are readily digestible by human enzymes, whereas the β-1,4 linkages in cellulose (B213188) are not. acs.org
Distinctive Features and Research Interest in Thio-Glycosides
Thio-glycosides are structural analogs of naturally occurring O-glycosides, where a sulfur atom replaces the oxygen atom in the glycosidic bond, forming an S-glycosidic linkage. nih.gov This substitution of oxygen with sulfur imparts significant chemical and biological properties. The most critical feature of this thio-ether bond is its enhanced stability and resistance to enzymatic or chemical hydrolysis compared to its O-glycoside counterpart. scispace.comscbt.com
This resistance to cleavage makes thioglycosides powerful tools in glycobiology research. scispace.com They are extensively used as:
Enzyme Inhibitors: By mimicking natural substrates, they can bind to the active site of glycosidase enzymes without being broken down, facilitating studies on enzyme kinetics and mechanism. pacific.eduscispace.com They are often investigated as competitive inhibitors. scispace.com
Metabolic Decoys: In cellular systems, thioglycosides can act as decoys that interrupt glycan biosynthesis pathways, allowing researchers to study the functional consequences of altered glycosylation. nih.govnih.gov
Glycosyl Donors: Their stability allows them to be used as effective building blocks in the chemical synthesis of complex oligosaccharides. scispace.com
Academic Context of Cellobiose (B7769950) and Cellobiosides in Glycoscience
Cellobiose is a disaccharide composed of two β-glucose units linked by a β(1→4) glycosidic bond. sigmaaldrich.comresearchgate.net It is the fundamental repeating unit of cellulose, the most abundant biopolymer on Earth. researchgate.netnih.gov The enzymes that break down cellulose, known as cellulases (specifically cellobiohydrolases), cleave cellulose chains to release cellobiose, which is a potent inhibitor of their activity. researchgate.netnih.gov
In glycoscience, derivatives of cellobiose, known as cellobiosides, are synthesized as tools to study these crucial enzymes. Chromogenic and fluorogenic cellobiosides, such as 4-nitrophenyl β-D-cellobioside (pNPC) and 4-methylumbelliferyl β-D-cellobioside (MUC), serve as substrates in assays to measure cellulase (B1617823) activity. nih.govchemsynlab.comsigmaaldrich.com When the enzyme cleaves the glycosidic bond, a detectable colored or fluorescent aglycone is released, allowing for quantification of enzyme activity. nih.govnih.gov
Rationale and Scope of Research on 4-Aminophenyl 1-Thio-β-D-cellobioside
The rationale for the synthesis and study of 4-Aminophenyl 1-Thio-β-D-cellobioside stems from the combined advantages of its constituent parts: the thio-cellobioside core and the 4-aminophenyl aglycone.
Hydrolytic Stability: As a thio-glycoside, the compound is resistant to cleavage by cellulases. This makes it an excellent non-hydrolyzable analog of the natural product, cellobiose. nih.govscispace.com It can be used to study the binding events within the enzyme's active site without the complication of substrate turnover, providing insights into non-productive binding and product inhibition. nih.govnih.gov
Functionalizability: The 4-aminophenyl group provides a chemically reactive handle—an amino (NH₂) group—that can be easily modified. sielc.com This is particularly valuable for immobilization onto a solid support or matrix. sigmaaldrich.com By covalently linking the 4-aminophenyl group to a resin like agarose, researchers can create an affinity chromatography column. Such a matrix can selectively bind and purify cellobiose-binding enzymes (like cellobiohydrolases) from complex protein mixtures, a technique crucial for enzyme characterization and industrial application. sigmaaldrich.comsigmaaldrich.com
The scope of research, therefore, is to utilize this compound as a specialized biochemical probe to isolate, purify, and characterize cellulose-degrading enzymes and other cellobiose-binding proteins.
Aims and Objectives for Comprehensive Academic Inquiry
A comprehensive academic inquiry into 4-Aminophenyl 1-Thio-β-D-cellobioside would encompass the following aims and objectives:
Chemical Synthesis and Characterization: To develop an efficient and stereoselective synthesis pathway for the compound and to thoroughly characterize its chemical structure and purity using techniques such as NMR spectroscopy and mass spectrometry.
Biochemical Application Development: To immobilize the compound onto various solid supports to create robust affinity matrices for the purification of cellobiohydrolases and related glycoside hydrolases.
Enzyme Interaction Studies: To use the soluble compound as a competitive inhibitor in kinetic studies to determine the inhibition constants (Kᵢ) for various cellulases. This helps in understanding the enzyme's affinity for the cellobiose structure in its product-bound state.
Structural Biology Applications: To attempt co-crystallization of the compound with target enzymes. Its stability makes it an ideal ligand for obtaining X-ray crystal structures of the enzyme-inhibitor complex, providing a detailed snapshot of the molecular interactions within the active site.
Physicochemical Properties of Selected Cellobioside Derivatives
The following interactive table summarizes key data for 4-Aminophenyl 1-Thio-β-D-cellobioside and related compounds used in glycoscience research.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Type | Aglycone | Linkage | Key Application |
| 4-Aminophenyl 1-Thio-β-D-cellobioside | C₁₈H₂₇NO₁₀S | 449.48 | Thio-glycoside | 4-Aminophenol | β(1→S) | Affinity Ligand, Enzyme Inhibitor |
| 4-Aminophenyl β-D-cellobioside | C₁₈H₂₇NO₁₁ | 433.41 glycodepot.com | O-glycoside | 4-Aminophenol | β(1→O) | Chemical Intermediate |
| 4-Nitrophenyl β-D-cellobioside | C₁₈H₂₅NO₁₃ | 463.39 sigmaaldrich.comscbt.com | O-glycoside | 4-Nitrophenol | β(1→O) | Chromogenic Enzyme Substrate chemsynlab.com |
| 4-Methylumbelliferyl β-D-cellobioside | C₂₂H₂₈O₁₃ | 500.45 scbt.comsigmaaldrich.com | O-glycoside | 4-Methylumbelliferone (B1674119) | β(1→O) | Fluorogenic Enzyme Substrate sigmaaldrich.com |
| 4-Aminophenyl 1-Thio-β-D-glucopyranoside | C₁₂H₁₇NO₅S | 287.33 synthose.com | Thio-glycoside | 4-Aminophenol | β(1→S) | Affinity Ligand, Inhibitor synthose.com |
Structure
3D Structure
Properties
Molecular Formula |
C18H27NO10S |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-(4-aminophenyl)sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H27NO10S/c19-7-1-3-8(4-2-7)30-18-15(26)13(24)16(10(6-21)28-18)29-17-14(25)12(23)11(22)9(5-20)27-17/h1-4,9-18,20-26H,5-6,19H2/t9-,10-,11-,12+,13-,14-,15-,16-,17+,18+/m1/s1 |
InChI Key |
RIQWCPMDWZXHSW-BYKNIKRUSA-N |
Isomeric SMILES |
C1=CC(=CC=C1N)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1N)SC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 Aminophenyl 1 Thio B D Cellobioside
Strategies for the Stereoselective Synthesis of 1-Thio-β-D-cellobiosides
The creation of the 1-thio-β-D-cellobioside core is a critical step that demands high stereocontrol to ensure the desired β-anomeric configuration. This is typically achieved through carefully designed glycosylation reactions and protecting group strategies.
Thioglycosides are key building blocks in the synthesis of glycans and glycoconjugates. rsc.org Their preparation most commonly involves the reaction of a glycosyl donor, such as a per-acetylated sugar, with a thiol in the presence of a Lewis acid promoter. rsc.orgresearchgate.net A variety of promoters can be used to activate the glycosyl donor, including trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), boron trifluoride etherate (BF₃·Et₂O), and N-iodosuccinimide/triflic acid (NIS/TfOH). rsc.orgnih.gov
The stereochemical outcome of the glycosylation is paramount. The synthesis of a β-thioglycoside from a glucose or cellobiose (B7769950) donor is often directed by the presence of a "participating" protecting group at the C-2 position of the sugar. Acyl groups, such as acetyl (Ac) or benzoyl (Bz), are commonly used for this purpose. The mechanism involves the formation of a cyclic acyl-oxonium ion intermediate, which blocks the α-face of the anomeric carbon. The incoming thiol nucleophile is then forced to attack from the β-face, resulting in the stereoselective formation of the 1,2-trans-thioglycoside (the β-anomer). researchgate.net
Alternative, greener approaches have also been developed, such as protecting-group-free S-glycosylation in water, which uses glycosyl fluorides as donors and calcium hydroxide (B78521) as a promoter, affording thioglycosides with exclusive stereoselectivity. nih.gov
The synthesis of an oligosaccharide like cellobiose requires a sophisticated protecting group strategy to differentiate the numerous hydroxyl groups. wiley-vch.de Protecting groups not only prevent unwanted side reactions but also modulate the reactivity of the carbohydrate building blocks. universiteitleiden.nl
The "armed-disarmed" concept is a powerful strategy in oligosaccharide synthesis. Glycosyl donors with electron-donating protecting groups (e.g., benzyl (B1604629) ethers) are considered "armed" and are more reactive. Those with electron-withdrawing groups (e.g., acyl esters) are "disarmed" and less reactive. universiteitleiden.nl This difference in reactivity allows for the selective activation of an armed donor in the presence of a disarmed acceptor, enabling controlled, sequential glycosylations to build the oligosaccharide chain. universiteitleiden.nl
A typical strategy for synthesizing a cellobioside donor involves:
Protecting the hydroxyl groups of a glucose monomer that will not be involved in the glycosidic linkage with "permanent" protecting groups, such as benzyl (Bn) ethers, which are stable under a wide range of conditions. wiley-vch.de
Placing a "temporary" protecting group, often an acyl group, at the position where the next sugar unit will be attached.
After the disaccharide is formed, these protecting groups can be manipulated to prepare the glycosyl donor for the subsequent thioglycosylation step.
The table below summarizes common protecting groups used in carbohydrate synthesis.
| Protecting Group | Abbreviation | Type | Typical Introduction Reagents | Typical Removal Conditions |
| Acetyl | Ac | Acyl (Temporary/Participating) | Acetic anhydride (B1165640), pyridine | NaOMe in MeOH (Zemplén deacetylation) |
| Benzoyl | Bz | Acyl (Temporary/Participating) | Benzoyl chloride, pyridine | NaOMe in MeOH |
| Benzyl | Bn | Ether (Permanent) | Benzyl bromide, NaH | Catalytic hydrogenation (e.g., H₂, Pd/C) |
| p-Methoxybenzyl | PMB | Ether (Permanent) | PMB chloride, NaH | Oxidative cleavage (e.g., DDQ, CAN), TFA wiley-vch.de |
| Isopropylidene | Acetal (Temporary) | Acetone, acid catalyst | Mild acid (e.g., aqueous acetic acid) |
Introduction of the 4-Aminophenyl Moiety
Once the cellobioside core is prepared, the next stage is the introduction of the specific 4-aminophenylthio aglycone. This is typically accomplished in a two-step sequence involving the incorporation of a precursor followed by a functional group transformation.
While it is theoretically possible to use 4-aminothiophenol (B129426) directly in the glycosylation reaction, the free amino group is nucleophilic and can compete with the thiol, leading to side products and complicating the reaction. A more robust and common strategy is to use a precursor wherein the amino group is masked. 4-Nitrothiophenol (B108094) is an excellent candidate for this purpose.
The glycosylation is performed using a suitably protected cellobiosyl donor (e.g., per-O-acetyl-α-cellobiosyl bromide) and 4-nitrothiophenol in the presence of a base or a Lewis acid catalyst. This reaction yields 4-Nitrophenyl 1-Thio-β-D-cellobioside. This approach is analogous to methods used to synthesize other aryl thioglycosides and related compounds like 4-nitrophenyl O-glycosides. researchgate.netchemsynlab.com The electron-withdrawing nitro group on the aromatic ring makes the thiol sufficiently acidic and nucleophilic for the glycosylation reaction.
Following the successful glycosylation to form the 4-nitrophenyl thiocellobioside, the final step is the conversion of the nitro group into the target amino group. This is a standard functional group interconversion in organic synthesis.
The reduction of the aromatic nitro group can be achieved under various conditions, such as:
Catalytic Hydrogenation: This is a clean and efficient method involving hydrogen gas (H₂) and a metal catalyst, typically palladium on carbon (Pd/C), in a suitable solvent like ethanol (B145695) or ethyl acetate (B1210297). google.com
Metal-Acid Reduction: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) in acetic acid are classic methods for this transformation.
Transfer Hydrogenation: Using a hydrogen donor like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) in the presence of a catalyst (e.g., Pd/C) can also effect the reduction.
The choice of method depends on the other functional groups present in the molecule. For a per-O-acetylated thioglycoside, catalytic hydrogenation is often preferred as it is mild and unlikely to affect the ester protecting groups or the thioglycosidic linkage. After the reduction, the desired 4-Aminophenyl 1-Thio-β-D-cellobioside is obtained, which may then be deprotected if the final product with free hydroxyls is required.
Purification and Isolation Techniques for Synthetic Intermediates and Final Product
The purification of carbohydrate derivatives is essential to remove unreacted starting materials, reagents, and byproducts. Given the polar nature of carbohydrates and the subtle structural differences between anomers or other isomers, chromatographic techniques are indispensable.
The primary method for the purification of synthetic intermediates and the final product in thioglycoside synthesis is silica (B1680970) gel column chromatography . rsc.orgmdpi.com A gradient elution system, often using mixtures of hexanes and ethyl acetate or dichloromethane (B109758) and methanol (B129727), is employed to separate compounds based on their polarity. rsc.org
Reaction progress is closely monitored by Thin-Layer Chromatography (TLC) . nih.gov TLC plates are visualized using UV light (if the compounds are UV-active, like the 4-nitrophenyl intermediate) and/or by charring with a staining solution (such as sulfuric acid in methanol or a p-anisaldehyde stain) to detect the carbohydrate components. nih.gov
In some cases, if the product is a stable, crystalline solid, crystallization can be an effective method for purification, particularly on a large scale. rsc.org The final structure and purity of the compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. chemsynlab.comnih.gov
Chromatographic Separations (e.g., Column, HPLC)
Chromatographic techniques are fundamental to the isolation of 4-Aminophenyl 1-Thio-β-D-cellobioside. The choice of method depends on the scale of the purification and the nature of the impurities.
Column Chromatography: For preparative scale purification, silica gel column chromatography is a common method. The polarity of the stationary phase (silica gel) and the mobile phase can be adjusted to achieve optimal separation. A typical mobile phase system for a protected form of the target compound, such as the per-O-acetylated derivative, would be a gradient of ethyl acetate in a non-polar solvent like hexanes. For the unprotected compound, a more polar solvent system, such as a mixture of dichloromethane and methanol, is generally required. The progress of the separation is monitored by thin-layer chromatography (TLC).
High-Performance Liquid Chromatography (HPLC): For analytical and semi-preparative purposes, High-Performance Liquid Chromatography (HPLC) offers higher resolution and efficiency. Reversed-phase HPLC is particularly suitable for the purification of aryl thioglycosides. A C18 column is typically used as the stationary phase, with a mobile phase consisting of a gradient of an organic solvent, such as acetonitrile (B52724) or methanol, in water. The inclusion of a small amount of an acid, like formic acid, in the mobile phase can improve peak shape and resolution. Detection is commonly achieved using a UV detector, leveraging the aromatic aminophenyl group's chromophore.
| Parameter | Column Chromatography | High-Performance Liquid Chromatography (HPLC) |
| Stationary Phase | Silica Gel | C18 Reversed-Phase |
| Typical Mobile Phase | Dichloromethane/Methanol Gradient | Acetonitrile/Water Gradient with 0.1% Formic Acid |
| Detection Method | Thin-Layer Chromatography (TLC) | UV-Vis Detector (e.g., at 254 nm) |
| Scale | Preparative | Analytical to Semi-Preparative |
| Resolution | Moderate | High |
Crystallization and Recrystallization Protocols
Crystallization is a powerful technique for the final purification of 4-Aminophenyl 1-Thio-β-D-cellobioside, often yielding a highly pure, crystalline solid. The choice of solvent is critical for successful crystallization. A suitable solvent system is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.
For aryl thioglycosides, common crystallization solvents include alcohols (e.g., ethanol, methanol), esters (e.g., ethyl acetate), or mixtures of these with non-polar solvents like hexanes or toluene. The process typically involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of well-defined crystals. If the compound fails to crystallize, techniques such as seeding with a pre-existing crystal or slow evaporation of the solvent can be employed. The purity of the recrystallized product can be assessed by its melting point and analytical techniques like HPLC and NMR spectroscopy.
Derivatization Strategies and Analogue Synthesis
The presence of the 4-aminophenyl group provides a versatile handle for a wide range of chemical modifications, enabling the synthesis of diverse analogues and bioconjugates of 4-Aminophenyl 1-Thio-β-D-cellobioside.
Modifications at the 4-Aminophenyl Group (e.g., Acylation, Alkylation)
The primary amine of the 4-aminophenyl moiety can be readily functionalized through various reactions, including acylation and alkylation.
Acylation: N-acylation is a common modification to introduce new functional groups or to alter the electronic properties of the aromatic ring. A typical acylation reaction involves treating the 4-aminophenyl thiocellobioside with an acylating agent, such as an acid chloride or anhydride, in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acid byproduct. For instance, reaction with acetic anhydride yields the corresponding N-acetyl derivative.
Alkylation: N-alkylation introduces alkyl substituents to the amino group. This can be achieved by reacting the aminophenyl thiocellobioside with an alkyl halide in the presence of a base. The degree of alkylation (mono- or di-alkylation) can often be controlled by the stoichiometry of the reactants and the reaction conditions. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for introducing specific alkyl groups.
| Modification | Reagents | Typical Conditions | Product |
| Acylation (Acetylation) | Acetic Anhydride, Pyridine | Room temperature, 1-4 hours | 4-Acetamidophenyl 1-Thio-β-D-cellobioside |
| Alkylation (Methylation) | Methyl Iodide, Potassium Carbonate | DMF, Room temperature, 12-24 hours | 4-(N-methylamino)phenyl or 4-(N,N-dimethylamino)phenyl 1-Thio-β-D-cellobioside |
Covalent Conjugation to Biomolecules
The 4-aminophenyl group serves as an excellent attachment point for covalently linking the cellobioside moiety to various biomolecules, such as proteins and peptides. This is particularly useful for creating neoglycoproteins for immunological studies or for developing affinity chromatography matrices.
Diazotization: The primary aromatic amine can be converted to a reactive diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. This diazonium salt can then readily react with electron-rich aromatic residues on proteins, such as tyrosine and histidine, to form stable azo linkages.
Amide Bond Formation: The amino group can be coupled to carboxylic acid groups on a biomolecule using a variety of coupling agents, such as carbodiimides (e.g., EDC) in the presence of N-hydroxysuccinimide (NHS).
Squaric Acid Chemistry: Diethyl squarate can act as a bifunctional linker. The aminophenyl group first reacts with one of the ester groups of diethyl squarate. The resulting intermediate can then be reacted with amino groups (e.g., lysine (B10760008) residues) on a protein to form a stable conjugate. nih.gov
Glutaraldehyde Cross-linking: Glutaraldehyde can be used to link the aminophenyl group to amino groups on a protein. nih.gov This method, however, can sometimes lead to less defined conjugates due to the polymerization of glutaraldehyde. nih.gov
Isotopic Labeling for Mechanistic Studies
Isotopic labeling of 4-Aminophenyl 1-Thio-β-D-cellobioside is a powerful tool for elucidating the mechanisms of enzyme-catalyzed reactions and for quantitative analysis in complex biological systems. nih.gov Stable isotopes such as ¹³C, ¹⁵N, and ²H can be incorporated into the molecule at specific positions.
Labeling the Carbohydrate Moiety: One common strategy involves the chemical or enzymatic synthesis of the cellobioside portion starting from an isotopically labeled monosaccharide, such as [¹³C₆]-glucose. nih.gov This allows for the introduction of the label into the core carbohydrate structure.
Labeling the Aglycon: The 4-aminophenyl group can also be isotopically labeled. For example, starting with a commercially available ¹⁵N-labeled aniline (B41778) derivative, one could synthesize the corresponding labeled 4-aminobenzenethiol for subsequent glycosylation. Alternatively, a precursor with a nitro group can be reduced using reagents that introduce deuterium.
The position and type of isotopic label are chosen based on the specific research question and the analytical technique to be employed, most commonly Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).
| Labeled Moiety | Isotope | Precursor Example | Application |
| Cellobioside | ¹³C | [¹³C₆]-D-Glucose | NMR studies of enzyme-substrate interactions |
| Aminophenyl Group | ¹⁵N | ¹⁵N-Aniline | Mechanistic studies of enzymatic reactions involving the aglycon |
| Aminophenyl Group | ²H (Deuterium) | Deuterated reducing agent for a nitro precursor | Mass spectrometry-based quantitative proteomics |
Enzymatic Recognition, Hydrolysis, and Mechanistic Studies
Substrate Specificity and Hydrolysis by Glycosidases and Thioglycosidases
The replacement of the glycosidic oxygen with sulfur fundamentally alters the chemical properties of the linkage, making many thioglycosides resistant to acid hydrolysis and the action of most glycosidases. However, the reactivity of the thio-linkage is highly dependent on the nature of the aglycone group attached.
Interaction with β-Glucosidases (EC 3.2.1.21)
β-Glucosidases are enzymes that catalyze the hydrolysis of β-1,4-glycosidic bonds, cleaving terminal, non-reducing glucosyl residues from various substrates, including cellobiose (B7769950). icm.edu.pl While thioglycosides are often evaluated as potential inhibitors, certain compounds with electronically activating aglycone groups can serve as effective substrates. nih.gov For instance, thioglycosides such as 2-mercaptobenzimidazolyl β-thioglucopyranoside have been shown to be excellent substrates for β-glucosidases from sources like sweet almond and Aspergillus niger, reacting nearly as efficiently as the standard chromogenic substrate p-nitrophenyl β-D-glucoside (pNPG). nih.gov
The 4-aminophenyl group in 4-Aminophenyl 1-Thio-β-D-cellobioside can influence the reactivity of the thio-glycosidic bond, making the compound a subject of interest for studying β-glucosidase kinetics and for assessing the efficacy of potential inhibitors. americanchemicalsuppliers.com The enzyme's active site must accommodate both the cellobiose unit and the aminophenyl aglycone for binding and subsequent catalysis to occur.
Hydrolytic Activity of Cellobiohydrolases (EC 3.2.1.91, EC 3.2.1.176)
Cellobiohydrolases (CBHs) are exoglucanases crucial for the degradation of crystalline cellulose (B213188). nih.govnih.gov These enzymes processively cleave cellobiose units from the ends of cellulose chains. nih.gov The systematic name for this enzyme class is 4-β-D-glucan cellobiohydrolase. icm.edu.pl The study of CBH activity often employs synthetic substrates that mimic the structure of cellobiose.
The hydrolysis of a substrate like 4-Aminophenyl 1-Thio-β-D-cellobioside by a cellobiohydrolase would involve the binding of the cellobiosyl moiety within the enzyme's active site tunnel. The enzyme would then catalyze the cleavage of the thio-glycosidic bond to release the 4-aminothiophenol (B129426) aglycone. The efficiency of this process provides information on how modifications to the glycosidic linkage and the aglycone affect the catalytic performance of these key industrial enzymes. researchgate.netnoaa.gov
Influence of the Thio-Glycosidic Linkage on Enzyme Binding
The substitution of an oxygen atom with a sulfur atom in the glycosidic bond introduces significant structural and electronic changes that influence enzyme interaction. The C-S bond is longer than the C-O bond, and the bond angle is different, which can alter the conformation of the molecule. This increased conformational flexibility in the sulfur linkage may lead to stronger binding to some enzymes compared to the corresponding O-glycosides.
Furthermore, the electronic nature of the aglycone can activate the thioglycoside for cleavage through a process known as "remote activation." In this mechanism, an electrophilic interaction with a remote part of the aglycone (for example, protonation of the nitrogen atom in a heteroaromatic ring) can make the thio-glycosidic bond more susceptible to cleavage. nih.gov This suggests that the 4-aminophenyl group could play a role in modulating the substrate's reactivity within the enzyme's active site.
Kinetic Characterization of Enzyme-Catalyzed Reactions
Kinetic studies are essential for quantifying the efficiency and mechanism of enzyme-catalyzed reactions. By determining key parameters, researchers can compare the effectiveness of different enzymes or the suitability of various substrates.
Determination of Michaelis-Menten Kinetic Parameters (Kₘ, Vₘₐₓ, k꜀ₐₜ)
The Michaelis-Menten model is fundamental to enzyme kinetics, describing the relationship between the initial reaction rate (v₀), the substrate concentration ([S]), the maximum reaction rate (Vₘₐₓ), and the Michaelis constant (Kₘ). ucl.ac.ukunizg.hr
Kₘ (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of Vₘₐₓ. It is often used as an indicator of the enzyme's affinity for the substrate; a lower Kₘ generally suggests a higher affinity. researchgate.net
Vₘₐₓ (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate. researchgate.net
k꜀ₐₜ (Turnover Number): Also known as the catalytic constant, it represents the number of substrate molecules converted to product per enzyme molecule per unit of time (k꜀ₐₜ = Vₘₐₓ / [E]₀). unizg.hr
| Substrate | Kₘ (mM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |
|---|---|---|---|
| GlcSBiz (a thioglycoside) | - | - | 1.1 (±0.3) × 10⁴ |
| pNPG (p-nitrophenyl β-D-glucoside) | - | - | 9.6 (±0.8) × 10⁴ |
pH and Temperature Dependence of Enzymatic Activity
The catalytic activity of enzymes is highly dependent on environmental conditions, primarily pH and temperature. Determining the optimal conditions is crucial for characterizing an enzyme and for designing industrial processes. nrel.govnih.govmdpi.com
pH Dependence: The pH of the reaction medium affects the ionization state of amino acid residues in the enzyme's active site and can also affect substrate stability. Most fungal β-glucosidases and cellobiohydrolases exhibit optimal activity in a slightly acidic pH range, typically between 4.0 and 6.0. ruc.dknih.gov
Temperature Dependence: Reaction rates generally increase with temperature until an optimum is reached. Beyond this point, the enzyme begins to denature, leading to a rapid loss of activity. Thermostable enzymes, which are valuable for industrial applications, can have optimal temperatures ranging from 50°C to 80°C or higher. researchgate.netrsc.org
The characterization of any enzymatic hydrolysis of 4-Aminophenyl 1-Thio-β-D-cellobioside would involve assessing the enzyme's activity across a range of pH values and temperatures to determine its optimal operating conditions.
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference |
|---|---|---|---|
| Myceliophthora heterothallica | 5.0 | 65-70 | nih.gov |
| Aspergillus fumigatus | 5.0 | - | ruc.dk |
| Chaetomium atrobrunneum | 5.0 | 60 | researchgate.net |
| Anoxybacillus flavithermus | 7.0 | 60 | researchgate.net |
Inhibitor Studies and Competitive Binding Analysis
4-Aminophenyl 1-Thio-β-D-cellobioside and its derivatives are recognized as effective competitive inhibitors of cellulases. Due to the thio-glycosidic linkage, which is generally resistant to enzymatic hydrolysis, this compound can bind to the active site of cellulases without being turned over. This property makes it an excellent tool for studying enzyme-substrate interactions.
In competitive inhibition, the inhibitor molecule, which resembles the substrate, competes for the same active site on the enzyme. The effectiveness of such an inhibitor is quantified by its inhibition constant (Kᵢ). While specific Kᵢ values for 4-Aminophenyl 1-Thio-β-D-cellobioside are not extensively documented in readily available literature, related compounds have demonstrated potent competitive inhibition. For instance, cellobiose itself is a well-known product inhibitor of cellobiohydrolases, and its derivatives are expected to behave similarly. Studies on cellobiohydrolase I (CBH I) and endoglucanase I (EG I) have shown that various chiral compounds can act as competitive inhibitors, indicating that the active sites of these enzymes are involved in specific molecular recognition that can be probed by substrate analogues. nih.gov The principle of competitive inhibition suggests that 4-Aminophenyl 1-Thio-β-D-cellobioside binds reversibly to the enzyme's active site, thereby preventing the natural substrate, cellulose, from binding and being hydrolyzed.
The aminophenyl group of this compound also allows for its immobilization on a solid support, creating an affinity chromatography matrix for the purification of cellulases and other cellobiose-binding proteins. This application further underscores its role in competitive binding interactions.
Molecular Mechanisms of Enzymatic Cleavage
While 4-Aminophenyl 1-Thio-β-D-cellobioside is designed to be largely resistant to hydrolysis, the study of its interaction with glycoside hydrolases provides valuable insights into the mechanisms of enzymatic cleavage of natural substrates.
Proposed Catalytic Pathways (e.g., Retaining vs. Inverting Mechanisms)
Glycoside hydrolases typically operate via one of two major mechanisms, resulting in either the retention or inversion of the anomeric stereochemistry. cazypedia.orgresearchgate.net
Retaining Mechanism: This is a two-step, double-displacement process. It involves a nucleophilic attack by an enzymatic carboxylate on the anomeric carbon, leading to the formation of a glycosyl-enzyme intermediate. This is followed by the attack of a water molecule, assisted by a general acid/base catalyst (another enzymatic carboxylate), to hydrolyze the intermediate, resulting in a product with the same anomeric configuration as the substrate. The two catalytic residues in retaining enzymes are typically separated by about 5 Å. researchgate.net
Inverting Mechanism: This is a single-step, direct displacement reaction. A general base catalyst activates a water molecule, which then acts as a nucleophile to attack the anomeric carbon. Simultaneously, a general acid catalyst protonates the glycosidic oxygen, facilitating the departure of the leaving group. This single displacement results in the inversion of the anomeric stereochemistry. The catalytic residues in inverting enzymes are positioned further apart, typically around 10 Å, to accommodate the water molecule. researchgate.net
Given that the hydrolysis of some reactive thioglycosides by β-glucosidases has been observed to proceed with retention of configuration, it is plausible that cellulases that can slowly hydrolyze 4-Aminophenyl 1-Thio-β-D-cellobioside would do so via a retaining mechanism. nih.gov
Role of Active Site Residues in Substrate Recognition and Catalysis
The specific binding of 4-Aminophenyl 1-Thio-β-D-cellobioside to the active site of cellulases is governed by a network of interactions with key amino acid residues. In cellobiohydrolases, the active site is often located within a tunnel-like structure, which is crucial for processive hydrolysis of cellulose chains. nih.gov Tryptophan residues are frequently implicated in the binding of cellobiose and its analogues through stacking interactions with the glucose rings. nih.gov
The catalytic machinery of cellulases typically involves a pair of glutamic or aspartic acid residues that act as the nucleophile and the general acid/base catalyst. researchgate.net The precise positioning of these residues is critical for catalysis. By using non-hydrolyzable substrate analogues like 4-Aminophenyl 1-Thio-β-D-cellobioside in co-crystallization studies, researchers can trap the enzyme-substrate complex and use X-ray crystallography to elucidate the specific interactions between the substrate and the active site residues, providing a snapshot of the Michaelis complex. nih.gov
Isotope Effects in Reaction Mechanism Elucidation
Kinetic isotope effects (KIEs) are a powerful tool for probing the transition state of enzymatic reactions. nih.gov By replacing an atom at or near the site of bond cleavage with a heavier isotope, one can measure changes in the reaction rate. A significant KIE suggests that the bond to the isotopic atom is being broken or formed in the rate-determining step of the reaction.
In the context of thioglycoside hydrolysis, solvent isotope effects (SIEs), where the reaction is carried out in D₂O instead of H₂O, can provide evidence for proton transfer in the transition state. nih.gov For the hydrolysis of some thioglucosides by β-glucosidase, a modest solvent kinetic isotope effect on kcat has been observed, indicating the involvement of proton transfer in or before the rate-limiting step. nih.gov Although specific isotope effect studies utilizing 4-Aminophenyl 1-Thio-β-D-cellobioside are not prominently reported, its use in such experiments could help to clarify the extent of protonation of the thio-glycosidic sulfur in the transition state and the nature of the rate-limiting step for its slow hydrolysis.
Enzyme Engineering and Directed Evolution Studies Utilizing 4-Aminophenyl 1-Thio-b-D-cellobioside
Enzyme engineering and directed evolution are powerful techniques used to improve the properties of enzymes for various applications. researchgate.netresearchgate.net These methods involve generating libraries of enzyme variants and screening them for desired traits, such as enhanced catalytic activity, improved stability, or altered substrate specificity.
4-Aminophenyl 1-Thio-β-D-cellobioside can serve as a valuable tool in these studies in several ways:
As an Affinity Ligand: As mentioned earlier, immobilized 4-Aminophenyl 1-Thio-β-D-cellobioside can be used to select for enzyme variants with improved binding affinity from a mutant library.
In High-Throughput Screening: While not a chromogenic or fluorogenic substrate itself, its inhibitory properties can be exploited in competitive screening assays. For example, a screen could be designed where the displacement of a fluorescently labeled competitive inhibitor from the active site by a desired product leads to a change in fluorescence.
As a Non-hydrolyzable Analogue for Structural Studies: Engineered enzymes with improved properties can be co-crystallized with 4-Aminophenyl 1-Thio-β-D-cellobioside to understand the structural basis for the enhancements.
Directed evolution has been successfully used to create "glycosynthases," which are mutant glycosidases capable of synthesizing glycosidic bonds but lacking hydrolytic activity. researchgate.netnih.gov These are typically created by mutating the catalytic nucleophile of a retaining glycosidase. The study of how such mutants interact with non-hydrolyzable substrate analogues provides crucial information for the rational design of new and improved biocatalysts.
Structural and Conformational Analysis of 4 Aminophenyl 1 Thio B D Cellobioside
Three-Dimensional Structure Determination in Solution and Solid State
The determination of the three-dimensional structure of a molecule like 4-Aminophenyl 1-Thio-β-D-cellobioside relies on sophisticated analytical methods. In solution, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool, while X-ray crystallography provides definitive information in the solid state.
NMR spectroscopy, particularly through-space interactions like the Nuclear Overhauser Effect (NOE), provides critical information about the spatial proximity of atoms, allowing for the elucidation of the preferred conformation in solution. Techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are instrumental in this regard.
Table 1: Conformational Families of Thiocellobiose in Solution
| Conformational Family | Description |
| syn | Characterized by a specific arrangement of the two glucose rings relative to each other, often stabilized by intramolecular hydrogen bonding. |
| anti-ψ | An alternative conformation with a different rotational preference around the C1-S bond. |
| anti-φ | A third conformational state determined by the rotation around the S-C4' bond. |
Data derived from studies on thiocellobiose.
X-ray crystallography provides precise atomic coordinates of a molecule in its crystalline form, offering an unambiguous depiction of its solid-state conformation. This technique has been successfully applied to various thioglycosides, revealing detailed information about bond lengths, bond angles, and torsion angles. researchgate.net
A search of crystallographic databases indicates that a crystal structure for 4-Aminophenyl 1-Thio-β-D-cellobioside has not been deposited or published to date. The availability of such a structure would be invaluable for definitively establishing the solid-state conformation and for validating computational models. In the absence of direct experimental data, the solid-state conformation can be hypothesized based on crystal structures of similar aryl thioglycosides. researchgate.net
Analysis of the Glycosidic and Thio-Glycosidic Linkage Conformations
The flexibility of 4-Aminophenyl 1-Thio-β-D-cellobioside is largely determined by the rotational freedom around the thio-glycosidic bond and the inherent conformational dynamics of the pyranose rings.
The conformation of the linkage between the two glucose units and between the sugar and the aglycone is defined by a set of torsion angles. For the β-(1→4) thio-glycosidic linkage, the key torsion angles are Φ (S-C1-O4'-C4') and Ψ (C1-O4'-C4'-C3'). For the linkage to the aglycone, the relevant torsion angle is ω (C2-C1-S-C_aryl).
As previously mentioned, NMR studies on thiocellobiose have demonstrated the existence of multiple conformers in solution, indicating that the molecule does not adopt a single, rigid conformation. The syn conformer is often found to be the one recognized by enzymes. The rotational preferences are governed by a combination of steric effects, electronic effects (such as the anomeric effect), and intramolecular hydrogen bonding. A comparative NMR study on an S-linked thiodisaccharide analogue showed that the presence of the sulfur atom can disrupt intramolecular hydrogen bonding patterns observed in their O-glycoside counterparts. nih.gov
Table 2: Typical Torsion Angles for β-Glycosidic Linkages
| Torsion Angle | Definition | Expected Range (in degrees) |
| Φ (Phi) | O5-C1-O4'-C4' | Varies significantly with conformer |
| Ψ (Psi) | C1-O4'-C4'-C5' | Varies significantly with conformer |
Note: Specific values for 4-Aminophenyl 1-Thio-β-D-cellobioside are not available and would depend on the specific conformer (syn, anti-ψ, or anti-φ).
The two glucose units in the cellobiose (B7769950) moiety are six-membered pyranose rings, which are not planar. They adopt puckered conformations, most commonly the stable chair conformation, denoted as ⁴C₁. In this conformation, the bulky substituents (hydroxyl groups and the other glucose unit) are in equatorial positions, minimizing steric strain. Alternative, higher-energy conformations include the boat and skew-boat forms. For most β-D-glucopyranosides, the ⁴C₁ chair conformation is overwhelmingly favored in solution. It is therefore expected that both glucose rings in 4-Aminophenyl 1-Thio-β-D-cellobioside will predominantly exist in the ⁴C₁ conformation.
Influence of the 4-Aminophenyl Aglycone on Molecular Conformation
Studies on a series of substituted aryl S-glucosides have shown a linear relationship between the electronic properties of the aryl substituent and the conformational equilibrium around the glycosidic C1-S bond. Electron-donating groups, such as the amino group (-NH₂) in the 4-position of the phenyl ring, are expected to influence the electron density at the sulfur atom and, consequently, the rotational barrier around the C1-S bond. This electronic effect can alter the relative populations of the syn, anti-ψ, and anti-φ conformers compared to an unsubstituted phenyl or an electron-withdrawn substituted phenyl analogue.
Furthermore, the amino group can participate in intermolecular hydrogen bonding with solvent molecules or other molecules, which can also affect the conformational preferences of the entire molecule in solution. The steric bulk of the phenyl ring itself will also play a role in defining the sterically accessible conformations around the thio-glycosidic linkage to the aglycone.
Comparative Structural Analysis with O-Glycosidic Cellobiosides and Analogues
The C-S bond in a thioglycosidic linkage is inherently longer than the corresponding C-O bond in an O-glycosidic linkage. This increased bond length, coupled with the different bond angles around the sulfur atom, alters the spatial relationship between the two glucose residues. In O-glycosides, the exo-anomeric effect, an electronic interaction involving the lone pairs of the glycosidic oxygen, plays a significant role in stabilizing specific conformations. researchgate.net This effect is altered in thioglycosides, leading to different conformational preferences.
Nuclear Magnetic Resonance (NMR) studies on aryl S-glucosides have demonstrated that the electronic properties of the aglycone (the non-sugar part, in this case, the 4-aminophenyl group) can influence the conformation around the C1-S glycosidic bond. nih.gov It has been observed that glucosides with electron-poor aryl groups tend to have more rigid glycosidic bonds compared to those with electron-rich counterparts. nih.gov
To illustrate the expected differences, the following table presents a comparison of typical bond lengths and angles for thioglycosidic and O-glycosidic linkages based on computational models and data from related structures.
| Structural Parameter | Thioglycosidic Linkage (C-S-C) | O-Glycosidic Linkage (C-O-C) | Reference |
|---|---|---|---|
| C-X Bond Length (Anomeric Carbon to X) | ~1.8 Å | ~1.4 Å | General Chemical Principles |
| X-C Bond Length (X to Aglycone Carbon) | ~1.8 Å | ~1.4 Å | General Chemical Principles |
| C-X-C Bond Angle | ~100° | ~116° | Computational Models |
Conformational Dynamics and Flexibility Studies
The replacement of the glycosidic oxygen with sulfur not only alters the static structure but also significantly impacts the conformational dynamics and flexibility of the molecule. Molecular dynamics simulations and NMR spectroscopy are powerful tools to probe these dynamic properties.
A key aspect of cellobioside conformation is the relative orientation of the two glucose rings, which is described by the torsion angles phi (Φ) and psi (Ψ) around the glycosidic bond. For O-glycosidic cellobiosides, these angles are relatively restricted, leading to a more defined set of low-energy conformations.
In contrast, NMR studies on thiocellobiose, a closely related analogue, have revealed that it is conformationally more flexible than its natural O-analogue. acs.org In solution, thiocellobiose exists as a mixture of three distinct conformational families: syn, anti-psi, and anti-phi. acs.org This increased flexibility arises from the longer C-S bonds and the different electronic nature of the sulfur atom, which results in a flatter potential energy surface for rotation around the glycosidic linkage.
The flexibility of the glycosidic linkage in aryl S-glucosides has also been shown to be dependent on the electronic nature of the aglycone. nih.gov Electron-poor aglycones tend to result in a "stiffer" glycosidic bond, suggesting that the 4-aminophenyl group in the title compound, with its electron-donating amino group, might contribute to a more flexible linkage compared to analogues with electron-withdrawing groups.
The conformational flexibility of 4-Aminophenyl 1-Thio-β-D-cellobioside is a critical factor in its biological activity. The ability to adopt multiple conformations may allow for a broader range of interactions with the binding sites of enzymes, such as cellulases, for which it can act as a substrate or inhibitor.
| Compound | Conformational Flexibility | Observed Conformers in Solution | Primary Investigative Technique | Reference |
|---|---|---|---|---|
| Thiocellobiose | Higher | syn, anti-psi, anti-phi | NMR Spectroscopy | acs.org |
| Cellobiose (O-glycosidic) | Lower | More restricted, predominantly syn-like | NMR Spectroscopy, Molecular Dynamics | acs.org |
| Aryl S-β-glucosides | Variable (Aglycone dependent) | Not specified | NMR Spectroscopy | nih.gov |
Biochemical Applications and Research Methodologies Utilizing 4 Aminophenyl 1 Thio B D Cellobioside
Development as a Substrate for Enzyme Activity Assays
4-Aminophenyl 1-Thio-β-D-cellobioside is employed as a chromogenic and fluorogenic substrate to measure and characterize the activity of enzymes such as cellobiohydrolases (EC 3.2.1.176) and other cellulolytic enzymes. nrel.govmegazyme.com The thio-β-D-cellobioside linkage is specifically targeted by these enzymes, which hydrolyze the bond to release the cellobiose (B7769950) disaccharide and 4-aminophenylthiol. The detection of this released aminophenyl group forms the basis of the assay.
Principles of Chromogenic and Fluorogenic Detection Systems
Enzyme-activated detection systems rely on the enzymatic conversion of a non-detectable substrate into a product that is either colored (chromogenic) or fluorescent (fluorogenic). raineslab.com In the context of glycosidase assays, substrates like p-nitrophenyl-β-D-cellobioside (pNPC) are widely used, where enzymatic cleavage releases p-nitrophenol, a yellow chromophore detectable by spectrophotometry. chemsynlab.comsigmaaldrich.com Similarly, fluorogenic substrates like 4-methylumbelliferyl-β-D-cellobioside (MUC) release the highly fluorescent 4-methylumbelliferone (B1674119) upon hydrolysis. nrel.gov
For 4-Aminophenyl 1-Thio-β-D-cellobioside, the detection principle involves the quantification of the released 4-aminophenylthiol. This can be achieved through several methods:
Chromogenic Detection: The released aromatic amine can be diazotized and then coupled with a chromogenic agent, such as N-(1-Naphthyl)ethylenediamine, to produce a stable, intensely colored azo dye. The absorbance of this dye is directly proportional to the amount of product formed and thus to the enzyme's activity. Alternatively, the thiol group can be detected using reagents like 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), which reacts with thiols to produce a yellow-colored product. nih.gov
Fluorogenic Detection: While the 4-aminophenyl group itself is not strongly fluorescent, it can be chemically modified to create a fluorogenic detection system. For instance, the released thiol can react with fluorogenic probes that are specifically designed to become fluorescent upon reaction with sulfhydryl groups. researchgate.net This coupled assay approach allows for highly sensitive detection of enzyme activity. nih.gov Fluorescence-based assays generally offer higher sensitivity compared to colorimetric methods, allowing for the use of lower enzyme and substrate concentrations. nih.govnih.gov
Optimization for High-Throughput Screening of Glycosidases
High-throughput screening (HTS) is essential for discovering novel enzymes from metagenomic libraries or for screening engineered enzyme variants with improved properties. nih.govspringerprofessional.de Assays utilizing substrates like 4-Aminophenyl 1-Thio-β-D-cellobioside can be optimized for HTS in microplate formats (e.g., 96- or 384-well plates). nih.gov
Optimization of an HTS assay involves several key parameters:
Substrate Concentration: The concentration of 4-Aminophenyl 1-Thio-β-D-cellobioside is typically optimized to be near the Michaelis-Menten constant (KM) of the target enzyme to ensure a sensitive response to changes in enzyme activity.
Reaction Time and Temperature: Incubation times and temperatures are adjusted to ensure sufficient product formation for reliable detection without reaching substrate depletion.
Buffer Conditions: The pH and ionic strength of the buffer are optimized for the specific enzyme being assayed.
Automation: Liquid handling robots are used to automate the dispensing of reagents, cell lysates, and detection solutions, increasing throughput and reproducibility. nih.gov
The use of a solution-based, one-pot chemistry approach where lysis, enzymatic reaction, and detection occur in the same well is highly desirable for HTS to minimize handling steps. nih.gov
Table 1: Representative Parameters for a High-Throughput Glycosidase Assay
| Parameter | Typical Value/Condition | Purpose |
| Microplate Format | 384-well | Increases throughput, reduces reagent volume. |
| Substrate | 4-Aminophenyl 1-Thio-β-D-cellobioside | Specific for cellobiohydrolase-type activity. |
| Substrate Conc. | 0.1 - 1.0 mM | Optimized for enzyme kinetics and sensitivity. |
| Incubation Time | 30 - 120 minutes | Allows for sufficient product accumulation. |
| Temperature | 40 - 50 °C | Optimal for many fungal cellulases. |
| Detection Method | Diazotization/Azo coupling | Provides a robust colorimetric signal. |
| Readout | Absorbance at ~540 nm | Quantifies the amount of product formed. |
Application in Biosensor Development for Enzyme Detection
Biosensors are analytical devices that combine a biological recognition element with a physicochemical transducer to detect a target analyte. nih.gov 4-Aminophenyl 1-Thio-β-D-cellobioside is an excellent candidate for developing substrate-based biosensors for the detection of cellulolytic enzymes due to its specific reactivity and the presence of a functional amine group for immobilization. nih.gov
Immobilization Strategies for Substrate-Based Sensors
The covalent immobilization of 4-Aminophenyl 1-Thio-β-D-cellobioside onto a transducer surface is crucial for creating a stable and reusable biosensor. The primary amino group (-NH2) on the phenyl ring provides a convenient site for various coupling chemistries. mdpi.com
Common immobilization strategies include:
Amide Bond Formation: The amine group can be coupled to a surface functionalized with carboxylic acid groups using activating agents like carbodiimides (e.g., EDC/NHS chemistry).
Glutaraldehyde Cross-linking: A surface can be functionalized with amino groups, treated with glutaraldehyde, and then reacted with the amino group of the substrate to form a Schiff base, which is subsequently reduced to a stable secondary amine linkage.
Diazotization: The aromatic amine can be converted to a diazonium salt, which can then react with activated surfaces (e.g., phenol (B47542) or aniline-functionalized surfaces) to form a stable azo linkage.
Self-Assembled Monolayers (SAMs): Gold or platinum electrode surfaces can be modified with SAMs of thiols that present functional groups (e.g., -COOH) for subsequent coupling to the substrate. researchgate.net
A related compound, 4-aminophenyl 1-thio-β-D-galactofuranoside, has been successfully immobilized on a chromatography matrix to purify a specific glycosidase, demonstrating the utility of this immobilization approach. nih.gov
Signal Transduction Mechanisms in Enzyme Biosensors
When a target enzyme (e.g., cellobiohydrolase) is present in a sample, it hydrolyzes the immobilized 4-Aminophenyl 1-Thio-β-D-cellobioside substrate on the sensor surface. This enzymatic reaction generates a product that can be detected by the transducer, which converts the biochemical event into a measurable signal. nih.govnih.gov
The primary signal transduction mechanisms applicable to this system are:
Electrochemical Detection: The enzymatic release of 4-aminophenylthiol can be detected electrochemically. The thiol group can be directly oxidized at an electrode surface, generating an amperometric signal (current) that is proportional to the enzyme's concentration or activity. This forms the basis of a third-generation biosensor where direct electron transfer occurs. mdpi.commdpi.com
Optical Detection: Changes in the optical properties of the sensor surface can be monitored. For example, if the product of the enzymatic reaction interacts with an indicator molecule co-immobilized on the surface, a change in absorbance or fluorescence can be measured. nih.gov
Table 2: Comparison of Signal Transduction Mechanisms
| Transduction Mechanism | Principle | Advantages | Disadvantages |
| Amperometric | Measures the current from the oxidation of the released 4-aminophenylthiol. | High sensitivity, rapid response, suitable for miniaturization. | Potential for interference from other electroactive species. |
| Potentiometric | Measures the change in potential at an ion-selective electrode due to a reaction product. | Simple instrumentation. | Generally lower sensitivity than amperometric methods. |
| Optical (Fluorescence) | Measures the change in fluorescence upon product formation. | Very high sensitivity, high specificity. | Can be affected by sample turbidity or background fluorescence. |
Probing Enzyme-Substrate Interactions and Active Site Mapping
Thio-oligosaccharide derivatives like 4-Aminophenyl 1-Thio-β-D-cellobioside are valuable probes for studying the active sites of glycosidases. nih.gov The thioether linkage makes the substrate more resistant to non-enzymatic hydrolysis and can influence binding interactions within the enzyme's active site tunnel.
By using this substrate in kinetic studies, researchers can determine key enzymatic parameters such as the Michaelis-Menten constant (KM) and the catalytic rate constant (kcat). nrel.gov These values provide insight into the enzyme's affinity for the substrate and its catalytic efficiency.
Furthermore, this compound can be used as a competitive inhibitor in studies with other substrates to probe binding interactions. For instance, the consistency between kinetic inhibition data and chromatographic retention on immobilized enzyme phases has been used to demonstrate that the active sites of cellobiohydrolase I (CBH I) and endoglucanase I (EG I) are directly involved in chiral recognition of certain drugs. nih.gov The aminophenyl group allows the molecule to mimic portions of other ligands or inhibitors, aiding in the mapping of substrate-binding subsites within the long active-site tunnels characteristic of processive cellulases. nrel.govrcsb.org Comparing the kinetics of hydrolysis of this substrate with its oxygen-linked counterpart can also reveal the role of the glycosidic linkage atom in substrate binding and catalysis.
Use in Affinity Labeling and Photoaffinity Labeling Experiments
The aminophenyl group of 4-Aminophenyl 1-Thio-β-D-cellobioside serves as a versatile anchor for the attachment of reporter molecules or reactive groups, making it a suitable scaffold for affinity and photoaffinity labeling probes. These techniques are employed to identify and characterize the active sites of enzymes, such as cellulases and other β-glucosidases.
In affinity labeling, the amino group can be chemically modified to incorporate a reactive functional group that can form a covalent bond with amino acid residues in the enzyme's active site. Because the cellobioside moiety directs the probe to the enzyme's binding pocket, the covalent modification occurs specifically at or near the active site. This allows for the identification of key catalytic or binding residues. A related compound, 4-Aminophenyl 1,4-dithio-β-cellobioside, has been synthesized and coupled to a solid support (CH-Sepharose 4B) to create an affinity chromatography matrix. nih.gov This demonstrates the utility of the aminophenyl group for immobilization, a key step in many affinity-based applications. This affinity gel was successfully used to purify cellobiohydrolases I and II from a crude cellulolytic extract of Trichoderma reesei, showcasing the specific interaction between the thiocellobioside ligand and the target enzymes. nih.gov
Photoaffinity labeling is a more sophisticated version of this technique. In this approach, the amino group is derivatized with a photoactivatable group, such as an azide (B81097) or a diazirine. The resulting probe binds reversibly to the enzyme's active site in the dark. Upon exposure to UV light, the photoactivatable group generates a highly reactive species (a nitrene or carbene) that forms a covalent bond with nearby amino acids, permanently labeling the enzyme. This method provides a "snapshot" of the enzyme-ligand interaction at the moment of photoactivation.
Co-crystallization with Enzymes for Structural Biology Investigations
X-ray crystallography is a powerful technique for determining the three-dimensional structure of proteins, providing detailed insights into their mechanism of action. To understand how an enzyme recognizes and binds its substrate, it is often co-crystallized with a substrate analogue that is resistant to hydrolysis. The stability of the thioether bond in 4-Aminophenyl 1-Thio-β-D-cellobioside makes it an excellent candidate for such studies.
By soaking pre-formed enzyme crystals in a solution containing the thiocellobioside or by co-crystallizing the enzyme in its presence, a stable enzyme-ligand complex can be formed and its structure determined. This allows researchers to visualize the precise interactions, such as hydrogen bonds and hydrophobic contacts, between the cellobioside moiety and the amino acid residues in the enzyme's active site. For instance, the crystal structure of the cellulase (B1617823) Cel9M from Ruminiclostridium cellulolyticum has been solved in complex with cellobiose, revealing the key interactions in the active site. rcsb.org Similarly, the structure of cellulase 12A from Thermotoga maritima has been determined in complex with cellobiose and cellotetraose. rcsb.org These studies provide a blueprint for understanding substrate recognition and catalysis. The use of a non-hydrolyzable thio-analogue like 4-Aminophenyl 1-Thio-β-D-cellobioside in such co-crystallization experiments would provide an even more stable and detailed picture of the initial binding event.
| Enzyme | Ligand | Resolution (Å) | PDB ID |
| Cellulase Cel9M (Ruminiclostridium cellulolyticum) | Cellobiose | 2.00 | 1IA7 |
| Cellulase 12A (Thermotoga maritima) | Cellobiose | - | 3AMN |
Application in Screening for Glycosidase Inhibitors and Activators
The search for new inhibitors and activators of glycosidases is crucial for various applications, from the development of new therapeutics to improving industrial enzymatic processes. High-throughput screening (HTS) assays are essential for rapidly evaluating large libraries of chemical compounds for their effect on enzyme activity. 4-Aminophenyl 1-Thio-β-D-cellobioside can be adapted for use in such assays.
While the thioglycosidic bond is generally resistant to cleavage, the aminophenyl group can be modified to create a chromogenic or fluorogenic substrate. For example, the amino group can be diazotized and coupled with a chromophore. If an enzyme is found that can cleave the thioglycosidic bond, the release of the chromogenic aglycone can be measured spectrophotometrically. More commonly, related compounds with different reporter groups are used. For instance, 4-methylumbelliferyl-β-D-cellobioside is a fluorogenic substrate used to assay cellulase activity. A non-hydrolyzable analogue, 4-methyl-7-thioumbelliferyl-β-D-cellobioside, has been synthesized to study the binding events in the active site of cellulases without the complication of substrate hydrolysis. nih.gov
In a typical inhibitor screening assay, the enzyme is incubated with the test compounds and a suitable substrate. The activity of the enzyme is measured by monitoring the rate of product formation. A decrease in the rate of product formation indicates the presence of an inhibitor. Conversely, an increase in the rate suggests an activator. The use of a well-characterized substrate analogue is critical for the reliability of these assays.
Investigation of Carbohydrate-Binding Modules and Their Specificity
Many carbohydrate-active enzymes possess non-catalytic carbohydrate-binding modules (CBMs) that play a crucial role in substrate recognition and binding. nih.gov CBMs enhance the efficiency of enzymatic degradation of insoluble polysaccharides like cellulose (B213188) by increasing the local concentration of the enzyme on the substrate surface. Investigating the specificity and binding properties of CBMs is essential for understanding their function and for engineering improved enzymes.
Furthermore, competitive binding assays can be performed where the displacement of a labeled thiocellobioside derivative from a CBM by other carbohydrates is measured. This provides detailed information about the specificity of the CBM for different carbohydrate structures.
| Research Area | Application of 4-Aminophenyl 1-Thio-β-D-cellobioside |
| Affinity Labeling | Derivatization of the amino group with reactive moieties to covalently modify enzyme active sites. |
| Co-crystallization | Use as a non-hydrolyzable substrate analogue to obtain stable enzyme-ligand complexes for X-ray crystallography. |
| Inhibitor Screening | Potential for modification into a chromogenic or fluorogenic substrate for high-throughput screening assays. |
| CBM Studies | Use as a soluble or immobilized ligand to quantify the binding affinity and specificity of carbohydrate-binding modules. |
Computational and Theoretical Studies on 4 Aminophenyl 1 Thio B D Cellobioside
Molecular Docking Simulations with Target Enzymes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 4-Aminophenyl 1-Thio-β-D-cellobioside, this method is invaluable for understanding its interaction with target enzymes, such as cellobiohydrolases (e.g., Cel7A from Trichoderma reesei).
Prediction of Binding Poses and Orientations
Docking simulations would predict how 4-Aminophenyl 1-Thio-β-D-cellobioside fits within the active site tunnel of a target cellulase (B1617823). The cellobiose (B7769950) moiety of the ligand is expected to occupy the product-binding subsites (typically designated +1 and +2) of the enzyme's active site, mimicking the position of the natural product, cellobiose. The 4-aminophenyl group, connected via a thio-linkage, would likely extend into the solvent-exposed region or interact with nearby residues at the entrance of the active site tunnel. The predicted pose would be stabilized by a network of hydrogen bonds and hydrophobic interactions. The sulfur atom of the thioglycosidic bond introduces different geometric and electronic properties compared to a natural O-glycosidic bond, which would influence the precise orientation of the sugar rings within the binding pocket.
Estimation of Binding Affinities and Interactions
Docking algorithms calculate a scoring function to estimate the binding affinity (often expressed as a negative value in kcal/mol), which correlates with the Gibbs free energy of binding (ΔG). A lower score typically indicates a more favorable binding interaction. For the 4-Aminophenyl 1-Thio-β-D-cellobioside–cellulase complex, these calculations would quantify the strength of the association.
The analysis of the docked pose would reveal key intermolecular interactions. Hydrogen bonds are expected between the hydroxyl groups of the cellobiose unit and polar residues (e.g., Asp, Glu, Asn, Gln, Tyr) within the enzyme's active site. The aromatic 4-aminophenyl group could engage in π-π stacking interactions with aromatic residues like Tryptophan or Tyrosine, which are common in the binding sites of carbohydrate-binding proteins. nih.govnih.gov The amino group could also form additional hydrogen bonds, further anchoring the ligand.
Table 1: Representative Molecular Docking Results for a Thiocellobioside Inhibitor with Cellobiohydrolase Note: This data is illustrative, based on typical results for similar inhibitor-enzyme systems, as specific data for 4-Aminophenyl 1-Thio-β-D-cellobioside is not publicly available.
| Ligand | Target Enzyme | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| 4-Aminophenyl 1-Thio-β-D-cellobioside | Cel7A (T. reesei) | -8.5 | Trp367, Tyr247, Glu217 | π-π stacking, H-bond |
| 4-Aminophenyl 1-Thio-β-D-cellobioside | Cel7A (T. reesei) | -8.5 | Asp214, Gln364 | H-bond |
Molecular Dynamics Simulations of Compound-Enzyme Complexes
Molecular dynamics (MD) simulations provide a dynamic view of the compound-enzyme complex, complementing the static picture from molecular docking. By simulating the movements of atoms over time, MD can assess the stability of the docked pose and characterize the nature of the interactions in a more realistic, solvated environment.
Analysis of Conformational Changes Upon Binding
MD simulations initiated from the docked complex would reveal conformational changes in both the ligand and the enzyme. The flexibility of the 4-Aminophenyl 1-Thio-β-D-cellobioside molecule, including the rotation around the thioglycosidic bond and the orientation of the aminophenyl group, would be monitored. Analysis of the enzyme's structure would show how the binding loops surrounding the active site tunnel adapt to accommodate the ligand. Metrics such as the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand's heavy atoms are calculated to assess the stability of the simulation and the complex itself. nih.gov A stable RMSD over the simulation time (e.g., 100 nanoseconds) would suggest a stable binding mode.
Characterization of Intermolecular Interactions and Stability
MD simulations allow for a detailed analysis of the stability of intermolecular interactions predicted by docking. The persistence of key hydrogen bonds can be quantified by tracking their distance and angle over the simulation trajectory. The average number of hydrogen bonds and their lifetimes provide a measure of interaction stability. Furthermore, Root Mean Square Fluctuation (RMSF) calculations for each amino acid residue can identify regions of the protein that become more or less flexible upon ligand binding, highlighting the allosteric impact of the inhibitor. nih.gov
Table 2: Illustrative Molecular Dynamics Simulation Metrics for an Inhibitor-Enzyme Complex Note: This table presents typical metrics and values derived from MD studies of cellulase-inhibitor complexes to illustrate the type of data generated.
| Metric | System | Average Value | Interpretation |
|---|---|---|---|
| Protein RMSD (Å) | Cel7A + Ligand | 1.5 ± 0.2 | The complex is structurally stable over the simulation period. |
| Ligand RMSD (Å) | Ligand in Active Site | 0.8 ± 0.3 | The ligand maintains a stable binding pose. |
| Average H-Bonds | Ligand-Enzyme | 4.5 | Strong hydrogen bonding network contributes to binding. |
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly using Density Functional Theory (DFT), can elucidate the intrinsic electronic properties of 4-Aminophenyl 1-Thio-β-D-cellobioside, independent of its interaction with an enzyme. These calculations provide insights into the molecule's stability, charge distribution, and reactivity.
DFT would be used to optimize the geometry of the molecule and calculate various electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. biointerfaceresearch.com Analysis of the molecular electrostatic potential (MEP) map would reveal the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is critical for understanding its potential to form electrostatic interactions and hydrogen bonds with the enzyme's active site residues. biointerfaceresearch.com
Table 3: Representative Quantum Chemical Descriptors for a 4-Aminophenyl Thioglycoside Note: Data is based on published values for structurally related 4-aminophenyl 1-thioglucosides to exemplify the expected results from DFT calculations. biointerfaceresearch.com
| Quantum Chemical Parameter | Calculated Value (a.u.) | Significance |
|---|---|---|
| HOMO Energy | -0.215 | Indicates electron-donating ability. |
| LUMO Energy | -0.045 | Indicates electron-accepting ability. |
| HOMO-LUMO Gap (Δε) | 0.170 | Relates to chemical reactivity and stability. |
| Dipole Moment (Debye) | 5.8 | Indicates overall polarity of the molecule. |
Delocalization of Electrons and Resonance Effects
The electronic structure of 4-Aminophenyl 1-Thio-β-D-cellobioside is characterized by the potential for electron delocalization and resonance, primarily within the 4-aminophenylthio moiety. The lone pair of electrons on the nitrogen atom of the amino group can be delocalized into the aromatic ring, and the sulfur atom's lone pairs can also participate in resonance with the phenyl group.
These resonance effects can be computationally modeled using methods like Density Functional Theory (DFT). Such calculations can quantify the electron density distribution and illustrate the partial double bond character that may arise between the nitrogen and the aromatic ring, as well as between the sulfur and the ring. The molecular electrostatic potential (MEP) can also be calculated to visualize the electron-rich and electron-poor regions of the molecule, which is crucial for understanding intermolecular interactions biointerfaceresearch.com.
The delocalization of electrons influences the molecule's chemical reactivity, stability, and spectroscopic properties. For instance, increased electron delocalization generally leads to greater molecular stability.
Prediction of Spectroscopic Properties
Computational methods are instrumental in predicting various spectroscopic properties of 4-Aminophenyl 1-Thio-β-D-cellobioside, which can aid in the interpretation of experimental spectra. Time-dependent DFT (TD-DFT) is a common method used to predict UV-Vis absorption spectra by calculating the energies of electronic transitions.
Similarly, the vibrational frequencies observed in Infrared (IR) and Raman spectroscopy can be predicted by calculating the second derivatives of the energy with respect to the atomic coordinates. These theoretical predictions can help in assigning the vibrational modes observed in experimental spectra. Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be calculated to a high degree of accuracy, aiding in the structural elucidation of the molecule.
In Silico Prediction of Substrate Specificity and Catalytic Efficiency
In silico methods, particularly molecular docking and molecular dynamics (MD) simulations, are pivotal in predicting how 4-Aminophenyl 1-Thio-β-D-cellobioside might interact with enzymes. As a cellobioside derivative, it is a potential substrate or inhibitor for cellulases and other glycoside hydrolases.
Molecular docking simulations can predict the preferred binding orientation of the molecule within the active site of an enzyme. These simulations generate a binding score, which provides an estimate of the binding affinity. By comparing the docking scores and binding poses of 4-Aminophenyl 1-Thio-β-D-cellobioside with those of known substrates, predictions can be made about its potential as a substrate.
Following docking, MD simulations can provide insights into the dynamic stability of the enzyme-ligand complex. These simulations, often spanning nanoseconds to microseconds, can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. The analysis of these interactions is crucial for understanding the basis of substrate specificity.
Free Energy Perturbation and QM/MM Simulations for Reaction Pathways
To understand the catalytic efficiency of an enzyme with 4-Aminophenyl 1-Thio-β-D-cellobioside as a substrate, more advanced computational techniques like Free Energy Perturbation (FEP) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are employed nih.govresearchgate.net.
FEP is a powerful method to calculate the relative binding free energies of different ligands to an enzyme or to map the free energy profile of a reaction researchgate.net. This allows for a quantitative prediction of how modifications to the substrate, such as the presence of the 4-aminophenylthio group, affect its binding and turnover.
QM/MM simulations are particularly suited for studying enzymatic reactions nih.govchemrxiv.orgchemrxiv.org. In this approach, the region of the system where the chemical reaction occurs (the substrate and key active site residues) is treated with a high level of theory (Quantum Mechanics), while the rest of the protein and solvent are treated with a more computationally efficient method (Molecular Mechanics) nih.govchemrxiv.orgchemrxiv.org. This allows for the detailed investigation of bond-breaking and bond-forming events during the enzymatic hydrolysis of the glycosidic bond in 4-Aminophenyl 1-Thio-β-D-cellobioside. These simulations can elucidate the reaction mechanism, identify the transition state, and calculate the activation energy barrier, which is directly related to the catalytic efficiency of the enzyme nih.gov.
Below is a table summarizing the computational methods and their applications in studying 4-Aminophenyl 1-Thio-β-D-cellobioside:
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Electronic structure analysis | Electron density, molecular electrostatic potential, resonance stabilization energy |
| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis spectra | Electronic transition energies and oscillator strengths |
| Molecular Docking | Prediction of binding mode | Binding affinity, orientation in the active site |
| Molecular Dynamics (MD) | Analysis of complex stability and dynamics | Hydrogen bonding patterns, conformational changes, binding free energies |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Investigation of reaction mechanisms | Reaction pathways, transition state structures, activation energies |
| Free Energy Perturbation (FEP) | Calculation of relative binding affinities and reaction profiles | Free energy changes along a reaction coordinate |
Emerging Research Directions and Future Perspectives
Novel Synthetic Routes for Complex Thio-Oligosaccharides
The synthesis of complex thio-oligosaccharides, including derivatives of 4-Aminophenyl 1-Thio-β-D-cellobioside, is a rapidly evolving field. Traditional methods often involve multi-step processes that can be inefficient and produce low yields. acs.org Current research is focused on developing more streamlined and efficient synthetic strategies.
Furthermore, the development of novel glycosyl donors and activation methods is crucial for advancing thio-oligosaccharide synthesis. Researchers are exploring a variety of leaving groups and catalyst systems to achieve highly stereoselective glycosylations, ensuring the precise formation of the desired anomeric linkages. nih.gov The inherent stability of the thioglycosidic bond, compared to its O-glycosidic counterpart, makes thio-oligosaccharides like 4-Aminophenyl 1-Thio-β-D-cellobioside valuable intermediates and final products in these synthetic endeavors. nih.gov
| Synthetic Strategy | Description | Potential Advantages |
| One-Pot Synthesis | Multiple reaction steps are performed sequentially in a single reaction vessel without isolation of intermediates. acs.org | Increased efficiency, reduced solvent waste, and time savings. acs.org |
| Solid-Phase Synthesis | The oligosaccharide is assembled on a solid support, simplifying the purification of intermediates. acs.org | Streamlined purification and potential for automation. acs.org |
| Novel Glycosyl Donors | Development of new molecules with enhanced reactivity and stereoselectivity for glycosylation reactions. nih.gov | Improved control over the stereochemical outcome of the glycosylation and higher yields. nih.gov |
| Chemoselective Activation | Utilizing protecting groups to modulate the reactivity of building blocks for selective glycosylation. acs.org | Allows for the synthesis of complex oligosaccharides with defined structures. acs.org |
Advanced Sensor Technologies and Diagnostic Applications Leveraging Thio-Cellobiosides
The 4-aminophenyl group in 4-Aminophenyl 1-Thio-β-D-cellobioside provides a versatile chemical handle for the development of advanced sensor technologies. This aromatic amine can be readily modified to attach signaling molecules, such as fluorophores or electrochemical probes, or to immobilize the thio-cellobioside onto a sensor surface.
A key application of such sensors is the detection and characterization of glycoside hydrolases , particularly cellulases. lakeheadu.ca Thio-cellobiosides can act as non-hydrolyzable or slowly-hydrolyzable mimics of their natural O-glycoside counterparts. acs.org This property allows them to bind to the active site of cellulases, enabling their detection and quantification without being consumed.
For instance, a fluorescently labeled derivative of 4-Aminophenyl 1-Thio-β-D-cellobioside could be used to develop a fluorescence-based biosensor for cellulase (B1617823) activity. Binding of the enzyme to the fluorescent probe could lead to a change in the fluorescence signal, providing a real-time measure of enzyme concentration. Similarly, the immobilization of this compound on an electrode surface could form the basis of an electrochemical biosensor .
| Sensor Type | Principle of Operation | Potential Application |
| Fluorescent Biosensor | The aminophenyl group is conjugated to a fluorophore. Enzyme binding alters the fluorescence properties. | Real-time monitoring of cellulase activity in industrial processes. |
| Electrochemical Biosensor | The thio-cellobioside is immobilized on an electrode. Enzyme binding causes a measurable change in electrical properties. | High-throughput screening for novel cellulase enzymes. |
| Affinity Chromatography | The aminophenyl group is used to attach the molecule to a solid support for purifying enzymes. nih.gov | Purification of specific glycoside hydrolases from complex mixtures. nih.gov |
Rational Design of Glycosidase Substrates and Inhibitors based on 4-Aminophenyl 1-Thio-β-D-cellobioside Core
The rational design of enzyme substrates and inhibitors is a cornerstone of modern enzymology and drug discovery. 4-Aminophenyl 1-Thio-β-D-cellobioside serves as an excellent scaffold for this purpose due to its structural similarity to the natural substrate, cellobiose (B7769950), and the enhanced stability of its thioglycosidic bond.
As a substrate, the aminophenyl group can be replaced with chromogenic or fluorogenic moieties to create highly sensitive assays for cellulase activity. chemsynlab.com For example, replacing the amino group with a p-nitrophenyl group yields p-nitrophenyl-β-D-cellobioside, a widely used chromogenic substrate. chemsynlab.comnih.gov The enzymatic cleavage of this substrate releases p-nitrophenol, which can be easily quantified spectrophotometrically. chemsynlab.com
As an inhibitor, the non-hydrolyzable nature of the thioglycosidic bond makes thio-oligosaccharides potent competitive inhibitors of glycoside hydrolases. nih.gov By modifying the structure of 4-Aminophenyl 1-Thio-β-D-cellobioside, researchers can design highly specific inhibitors for different families of cellulases. This is crucial for studying the function of individual enzymes in complex biological systems and for developing potential therapeutic agents. The use of activity-based probes (ABPs) , which are irreversible inhibitors with a reporter tag, is a powerful strategy for profiling enzyme activity in complex proteomes. nih.govnih.gov
Applications in Glycobiological Research and Understanding Microbial Metabolism
4-Aminophenyl 1-Thio-β-D-cellobioside and its derivatives are invaluable tools for dissecting the complex processes of microbial carbohydrate metabolism. Many microorganisms, particularly those in environments rich in plant biomass, possess intricate enzymatic machinery for degrading cellulose (B213188). frontiersin.org Understanding how these microbes utilize cellulose is of great interest for biofuel production and other biotechnological applications.
This thio-cellobioside can be used as a specific substrate to identify and characterize cellulolytic microorganisms. For example, it can be incorporated into growth media to selectively cultivate microbes that can utilize cellobiose. Furthermore, by attaching a detectable label to the molecule, researchers can trace its uptake and metabolism within microbial cells, providing insights into the metabolic pathways involved.
The study of carbohydrate-active enzymes (CAZymes) is a major focus of glycobiological research. researchgate.net Thio-oligosaccharides can be used to probe the activity and specificity of different CAZymes within a microbial community, helping to elucidate the roles of individual enzymes in biomass degradation. researchgate.net This can lead to the discovery of novel enzymes with improved properties for industrial applications.
| Research Area | Application of 4-Aminophenyl 1-Thio-β-D-cellobioside |
| Microbial Cultivation | Selective growth medium component for isolating cellulolytic microorganisms. |
| Metabolic Tracing | Labeled derivatives can be used to track the uptake and fate of cellobiose in microbial cells. |
| Enzyme Discovery | Substrate for screening microbial communities for novel cellulase and β-glucosidase activities. researchgate.net |
| Functional Genomics | Probing the function of specific CAZymes in genetically modified microorganisms. researchgate.net |
Integration with Omics Technologies for High-Throughput Functional Analysis
The advent of omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, has revolutionized the study of biological systems. researchgate.net The integration of these high-throughput approaches with chemical probes like 4-Aminophenyl 1-Thio-β-D-cellobioside offers powerful new avenues for functional analysis.
In proteomics , activity-based probes derived from this thio-cellobioside can be used for activity-based protein profiling (ABPP) . mdpi.com This technique allows for the identification and quantification of active cellulases in a complex protein mixture, providing a more accurate picture of the functional state of a microbial community than can be obtained from genomic or transcriptomic data alone.
In metabolomics , labeled versions of 4-Aminophenyl 1-Thio-β-D-cellobioside can be used as tracers to follow the metabolic fate of cellobiose in a high-throughput manner. This can help to identify key metabolic intermediates and pathways involved in cellulose utilization. The combination of these approaches can provide a systems-level understanding of how microorganisms degrade and metabolize cellulose, paving the way for the rational engineering of microbial strains for enhanced biofuel production and other biotechnological applications.
| Omics Technology | Integration with 4-Aminophenyl 1-Thio-β-D-cellobioside |
| Proteomics | Activity-based probes for functional profiling of cellulases (ABPP). mdpi.com |
| Metabolomics | Isotope-labeled derivatives for metabolic flux analysis. researchgate.net |
| Transcriptomics | Correlating gene expression profiles with cellulase activity measured using thio-cellobioside-based assays. |
| Genomics | Identifying genes encoding for enzymes that are active on thio-cellobioside substrates. |
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for 4-Aminophenyl 1-Thio-β-D-cellobioside, and how can purity be optimized during synthesis?
- Methodological Answer : Synthesis typically involves coupling thiolated cellobiose with 4-aminophenyl derivatives via nucleophilic substitution. For purity optimization:
- Use TLC (toluene:ethyl acetate:formic acid, 5:4:1) to monitor reaction progress and confirm intermediate formation .
- Recrystallize products in ethanol or methanol to remove unreacted precursors .
- Validate purity via elemental analysis and spectral techniques (e.g., NMR, IR) .
Q. Which spectroscopic methods are most reliable for characterizing 4-Aminophenyl 1-Thio-β-D-cellobioside’s structure?
- Methodological Answer :
- IR Spectroscopy : Identify sulfonic acid (-SO₃H) and thioether (-S-) functional groups; compare with NIST reference spectra for validation .
- Mass Spectrometry (MS) : Use high-resolution MS (e.g., ESI-TOF) to confirm molecular weight and fragmentation patterns. For example, detect oligomeric impurities via distinct m/z peaks (e.g., m/z = 453.9 for benzothiazole derivatives) .
- NMR : Assign proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm) and glycosidic linkages (β-configuration via coupling constants) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility profiles of 4-Aminophenyl 1-Thio-β-D-cellobioside across studies?
- Methodological Answer :
- Variable Source Analysis : Assess whether discrepancies arise from synthesis impurities (e.g., residual sulfonic acid isomers) or solvent polarity differences.
- Standardized Testing : Use consistent solvent systems (e.g., DMSO:water gradients) and quantify solubility via UV-Vis at λmax ≈ 280 nm (aromatic absorption) .
- Cross-Validate : Compare results with orthogonal methods like HPLC retention times under isocratic conditions .
Q. What experimental design considerations are critical for studying enzyme inhibition kinetics with this compound?
- Methodological Answer :
- Control Setup : Include negative controls (e.g., cellobiose alone) to distinguish thioether-specific effects .
- Kinetic Assays : Use stopped-flow spectrophotometry to measure initial reaction rates (e.g., β-glucosidase inhibition) under varied pH/temperature.
- Data Modeling : Apply Michaelis-Menten or Lineweaver-Burk plots to determine Ki values, ensuring replicates (n ≥ 3) to account for enzyme batch variability .
Q. How can researchers address challenges in detecting low-abundance degradation products of 4-Aminophenyl 1-Thio-β-D-cellobioside?
- Methodological Answer :
- Sensitivity Enhancement : Use LC-MS/MS with multiple reaction monitoring (MRM) to target specific degradation ions (e.g., m/z = 321.0 for benzothiazole fragments) .
- Stability Studies : Conduct accelerated degradation under oxidative (H2O2) and hydrolytic (pH 1–13) conditions, followed by PCA (Principal Component Analysis) to identify degradation pathways .
Data Analysis & Interpretation
Q. What statistical approaches are recommended for analyzing contradictory bioactivity data in cell-based assays?
- Methodological Answer :
- Outlier Detection : Apply Grubbs’ test to exclude anomalous datapoints (e.g., due to cell viability assay plate-edge effects) .
- Meta-Analysis : Pool data from independent studies (≥5) using random-effects models to assess heterogeneity and derive consensus IC50 values .
- Mechanistic Validation : Combine dose-response curves with transcriptomic profiling (e.g., RNA-seq) to link bioactivity to specific pathways .
Q. How should researchers design experiments to differentiate between covalent and non-covalent binding modes of this compound with target proteins?
- Methodological Answer :
- Competitive Binding Assays : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics; covalent interactions often show irreversible enthalpy changes .
- Mass Spectrometry : Perform intact protein MS post-incubation to detect mass shifts indicative of covalent adducts (e.g., +183 Da for thioether linkage) .
- Kinetic Trapping : Employ reducing agents (e.g., DTT) to test reversibility; non-covalent interactions will dissociate under reducing conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
